molecular formula C15H24N4O3S B2960007 7-Hexyl-8-(3-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione CAS No. 442865-05-6

7-Hexyl-8-(3-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione

Cat. No. B2960007
M. Wt: 340.44
InChI Key: AHFXOJMNYDFUMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hexyl-8-(3-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione is a chemical compound that belongs to the class of purine derivatives. It is commonly known as MRS2500 and has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis of Purine Analogs

Purine analogs are synthesized through various chemical reactions involving precursors such as benzylisonitrile and diaminomaleonitrile, leading to compounds that serve as important intermediates for further chemical modifications. These synthetic pathways are crucial for the development of purine-based compounds with potential applications in medicinal chemistry and biochemical research (Alves, Proença, & Booth, 1994).

Novel Synthesis Approaches

Innovative synthesis methods have been reported for the preparation of 7-methyl-8-oxoguanosine, showcasing the versatility of purine chemistry and its importance in the synthesis of nucleoside analogs. These methods highlight the adaptability of purine chemistry for creating complex molecules with specific biological activities (Kini, Hennen, & Robins, 1987).

Cyclized Purines

Cyclized purines, produced by reacting aminopurines with specific reagents, represent another area of interest, demonstrating the chemical diversity attainable within the purine framework. These compounds could be of interest for further research into their biochemical properties and potential applications (Griengl, Hayden, & Plessing, 1984).

Chemistry and Pharmacology of Purine Derivatives

Purine derivatives have been the subject of extensive studies, exploring their pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. While this review focuses on the compound 7-Methyljuglone, the methodology and insights can be applicable to studying the pharmacological potentials of purine analogs in general, excluding direct drug use or dosage considerations (Mbaveng & Kuete, 2014).

properties

IUPAC Name

7-hexyl-8-(3-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3S/c1-3-4-5-6-8-19-11-12(16-15(19)23-10-7-9-20)18(2)14(22)17-13(11)21/h20H,3-10H2,1-2H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFXOJMNYDFUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1SCCCO)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hexyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.